An In-depth Technical Guide to 2-(Methylthio)-4-thien-2-ylpyrimidine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 2-(Methylthio)-4-thien-2-ylpyrimidine: Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, pyrimidine and thiophene scaffolds are particularly prominent due to their versatile chemical reactivity and their ability to mimic biological structures, enabling precise interactions with enzyme active sites and receptors. The compound 2-(Methylthio)-4-thien-2-ylpyrimidine emerges as a molecule of significant interest, embodying a strategic fusion of these two key heterocycles. This guide provides an in-depth technical overview of its core properties, synthetic pathways, and its pivotal role as a building block in the development of targeted therapeutics, particularly kinase inhibitors. Our focus will be on the underlying chemical principles and the strategic rationale that make this compound a valuable asset for researchers in drug discovery.
Core Physicochemical Properties and Structural Analysis
The foundational step in evaluating any chemical entity for drug development is a thorough understanding of its basic properties and structure. These characteristics govern its reactivity, solubility, and potential for biological interactions.
Structural Framework
The structure of 2-(Methylthio)-4-thien-2-ylpyrimidine consists of a central pyrimidine ring substituted at the 2-position with a methylthio (-SCH₃) group and at the 4-position with a thiophene ring linked at its 2-position.
Chemical Structure:
(A 2D representation of the molecule's connectivity)
The pyrimidine ring serves as a robust scaffold, rich in nitrogen atoms that can act as hydrogen bond acceptors. The thiophene ring is a well-known bioisostere of a phenyl ring, often used to improve metabolic stability or modulate binding affinity. The methylthio group is a key functional handle; it can be readily displaced by nucleophiles or oxidized to sulfoxide and sulfone derivatives, providing a vector for extensive chemical modification and structure-activity relationship (SAR) studies.[1]
Key Physicochemical Data
Quantitative data for 2-(Methylthio)-4-thien-2-ylpyrimidine are summarized below. These parameters are critical for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source |
| CAS Number | 683274-58-0 | [2][3] |
| Molecular Formula | C₉H₈N₂S₂ | [2][4] |
| Molecular Weight | 208.3 g/mol | [2][4] |
| MDL Number | MFCD00206706 | [4] |
| Appearance | Solid (Typical) | |
| Storage | Room Temperature | [4] |
| Canonical SMILES | CSC1=NC(=CC=N1)C2=CC=CS2 | [2] |
| InChI Key | InChIKey=UYHSQVMHSFXUOA-UHFFFAOYSA-N | [5] |
Synthesis and Chemical Reactivity
The synthesis of 2-(Methylthio)-4-thien-2-ylpyrimidine can be approached through several established heterocyclic chemistry routes. The most direct and common methodologies involve the construction of the substituted pyrimidine ring or the late-stage functionalization of a pre-formed pyrimidine core. Below is a representative, field-proven protocol.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes a reliable two-step synthesis starting from common precursors. The causality behind this choice is its high efficiency and the commercial availability of the starting materials. The key transformation is a nucleophilic substitution reaction, where the inherent electrophilicity of the 2-position on a pyrimidine ring, enhanced by a leaving group, is exploited.
Step 1: Synthesis of 2,4-dichloro-pyrimidine This step is a standard, well-documented procedure to create the core electrophilic scaffold.
-
To a stirred solution of uracil (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq), add N,N-dimethylaniline (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (approx. 110 °C) for 4 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield crude 2,4-dichloropyrimidine, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(Methylthio)-4-thien-2-ylpyrimidine This step involves two sequential, regioselective substitutions. The first is a Suzuki coupling to install the thiophene ring, followed by a nucleophilic substitution to add the methylthio group.
-
In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 eq), 2-thienylboronic acid (1.1 eq), and sodium carbonate (2.5 eq) in a 3:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
Heat the reaction to 90 °C and stir for 6 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum. Purify the crude intermediate (4-chloro-2-(thien-2-yl)pyrimidine) via column chromatography.
-
Dissolve the purified intermediate in dimethylformamide (DMF). Add sodium thiomethoxide (NaSMe, 1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
Purify the final product, 2-(Methylthio)-4-thien-2-ylpyrimidine, by silica gel chromatography to yield a solid.
Synthesis Workflow Diagram
The logical flow of the synthesis is visualized below. This diagram illustrates the sequential construction of the target molecule from commercially available precursors.
Caption: Synthetic workflow for 2-(Methylthio)-4-thien-2-ylpyrimidine.
Applications in Medicinal Chemistry and Drug Discovery
The true value of 2-(Methylthio)-4-thien-2-ylpyrimidine lies in its application as a versatile intermediate for creating libraries of bioactive molecules. Its structure is frequently found as a core element in compounds designed to modulate key biological pathways, particularly those regulated by protein kinases.
Role as a Kinase Inhibitor Scaffold
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[6] The thienopyrimidine scaffold, a close relative of the topic compound, is a bioisostere of adenine, the core of ATP (adenosine triphosphate).[7] This structural mimicry allows derivatives to act as competitive inhibitors, binding to the ATP-binding pocket of kinases and blocking their downstream signaling.
2-(Methylthio)-4-thien-2-ylpyrimidine is a precursor for developing such inhibitors.[4] The pyrimidine core provides essential hydrogen bonding interactions with the "hinge region" of the kinase active site, a critical anchoring point for many inhibitors. The thiophene ring projects into a hydrophobic pocket, where modifications can be made to enhance potency and selectivity. The methylthio group at the 2-position is an excellent synthetic handle. It can be displaced by various amines to install side chains that can form additional interactions, thereby fine-tuning the compound's affinity for a specific kinase target.[1]
Derivatives of related 2-thio-pyrimidines and thienopyrimidines have shown potent activity against a range of important targets, including:
-
Sirtuin 2 (SIRT2): A class of deacetylases involved in cell cycle control and implicated in cancer.[8]
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[6]
-
EGFR and VEGFR-2: Receptor tyrosine kinases that drive tumor growth and angiogenesis.[9]
Illustrative Signaling Pathway: Generic Kinase Cascade Inhibition
The diagram below illustrates a simplified kinase signaling pathway and highlights the point of intervention for an inhibitor derived from our topic compound. Dysregulation of such pathways is common in many cancers.
Caption: Inhibition of a kinase cascade by a targeted drug scaffold.
Conclusion
2-(Methylthio)-4-thien-2-ylpyrimidine is more than just a chemical compound; it is a strategically designed molecular tool. Its structure combines the biologically relevant pyrimidine and thiophene motifs with a synthetically versatile methylthio group. This unique combination makes it an exceptionally valuable starting point for the synthesis of targeted therapies, particularly kinase inhibitors. For researchers and scientists in drug development, understanding the properties, synthesis, and rationale behind this scaffold provides a solid foundation for designing the next generation of precision medicines. The continued exploration of derivatives built from this core will undoubtedly lead to the discovery of novel therapeutic agents with enhanced potency, selectivity, and clinical utility.
References
- 2-(METHYLTHIO)-4-THIEN-2-YLPYRIMIDINE CAS#: 683274-58-0.
- 2-(methylthio)-4-thien-2-ylpyrimidine. ChemicalBook.
- Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.
- 2-(Methylthio)-4-thien-2-ylpyrimidine. MySkinRecipes.
- 2-METHYLTHIO-4-PYRIMIDONE. precisionFDA.
- 2-(Methylthio)-4-phenylpyrimidine. Sigma-Aldrich.
- Synthesis and biological evaluation of 2-thiopyrimidine deriv
- Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors. PubMed.
- Pyrimidine, 4-methyl-2-(2-propenylthio)-. Benchchem.
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ScienceDirect.
- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 2-(METHYLTHIO)-4-THIEN-2-YLPYRIMIDINE CAS#: 683274-58-0 [m.chemicalbook.com]
- 4. 2-(Methylthio)-4-thien-2-ylpyrimidine [myskinrecipes.com]
- 5. GSRS [precision.fda.gov]
- 6. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
